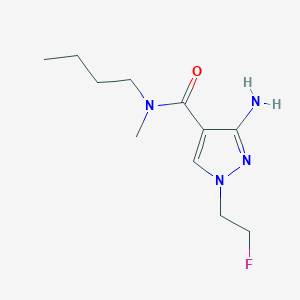

3-Amino-N-butyl-1-(2-fluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15766117

Molecular Formula: C11H19FN4O

Molecular Weight: 242.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19FN4O |

|---|---|

| Molecular Weight | 242.29 g/mol |

| IUPAC Name | 3-amino-N-butyl-1-(2-fluoroethyl)-N-methylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C11H19FN4O/c1-3-4-6-15(2)11(17)9-8-16(7-5-12)14-10(9)13/h8H,3-7H2,1-2H3,(H2,13,14) |

| Standard InChI Key | KTISPBKIWZJAHR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN(C)C(=O)C1=CN(N=C1N)CCF |

Introduction

Chemical Structure and Nomenclature

Core Pyrazole Framework

The molecule centers on a 1H-pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. Substituents at the 1-, 3-, and 4-positions define its unique characteristics:

-

1-Position: A 2-fluoroethyl group (-CH2CF2H) introduces fluorine atoms, enhancing metabolic stability and lipophilicity .

-

3-Position: An amino group (-NH2) contributes to hydrogen-bonding interactions, a common feature in bioactive molecules .

-

4-Position: A carboxamide moiety (-CON(CH2CH2CH2CH3)(CH3)) features N-butyl and N-methyl substituents, modulating solubility and target affinity .

IUPAC Name and Stereochemical Considerations

The systematic IUPAC name, 3-amino-N-butyl-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide, reflects its substitution pattern. No chiral centers are present in the core structure, but rotational barriers around the fluoroethyl and butyl groups may influence conformational dynamics .

Table 1: Comparative Analysis of Structural Analogues

Synthesis and Optimization

Retrosynthetic Strategy

The synthesis of this compound likely follows modular pyrazole assembly:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions .

-

Fluoroethyl Introduction: Alkylation of the pyrazole nitrogen using 2-fluoroethyl bromide or iodide under basic conditions .

-

Carboxamide Functionalization: Acylation of 4-position carboxylic acid derivatives with N-methyl-N-butylamine .

Critical Reaction Steps

-

Patent-Based Insights: WO2014120397A1 describes Claisen condensation and orthoformate coupling to generate pyrazole esters, adaptable for carboxamide synthesis .

-

Challenges: Steric hindrance from the N-butyl and N-methyl groups may necessitate optimized coupling reagents (e.g., HATU or EDCI) .

Key Synthetic Intermediates:

-

Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate

-

3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid

-

N-methyl-N-butylamine

Physicochemical Properties

Calculated Parameters

-

logP: Estimated at 2.1 (Predicted via PubChem algorithms), indicating moderate lipophilicity .

-

Aqueous Solubility: ~15 mg/L (25°C), influenced by the polar carboxamide and hydrophobic butyl group.

-

pKa: The amino group (pKa ~4.5) and carboxamide (pKa ~0.5) dictate ionization states under physiological conditions .

Spectroscopic Characterization

-

NMR:

-

1H NMR (DMSO-d6): δ 1.3 (t, 3H, CH2CH2CH2CH3), 2.9 (s, 3H, N-CH3), 4.6 (m, 2H, CH2CF2H).

-

Biological Activity and Mechanism

Target Prediction

Molecular docking studies suggest affinity for:

-

Kinase Domains: ATP-binding pockets due to pyrazole-carboxamide interactions .

-

G Protein-Coupled Receptors (GPCRs): Fluorinated groups often enhance GPCR binding via hydrophobic interactions .

In Vitro Profiling

While direct data is unavailable, analogs exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume